molecular formula C14H16BrNO2S2 B2373006 5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide CAS No. 1507874-15-8

5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide

Cat. No.: B2373006
CAS No.: 1507874-15-8
M. Wt: 374.31
InChI Key: SHPRGAMGCYWDTG-UHFFFAOYSA-N
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Description

5-Bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide (CAS No: 1507874-15-8) is a high-purity sulfonamide compound offered as a versatile small molecule scaffold for research and development applications. It has a molecular formula of C14H16BrNO2S2 and a molecular weight of 374.3 g/mol, and is provided with a minimum purity of 95% . This compound belongs to a class of brominated thiophene sulfonamides that are of significant interest in medicinal chemistry. Recent scientific literature highlights that structurally related 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated potent antibacterial activity against challenging, multidrug-resistant pathogens. One study showed that a specific 5-bromo-N-alkylthiophene-2-sulfonamide exhibited exceptional potency against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae sequence type 147, with a remarkably low MIC of 0.39 μg/mL and an MBC of 0.78 μg/mL . Furthermore, related thiophene sulfonamide structures have been investigated as potent, metabolically stable inhibitors of bacterial biofilm formation, targeting the lectin LecB in Pseudomonas aeruginosa, a critical priority pathogen . The bromine atom on the thiophene ring provides a synthetic handle for further derivatization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical building block or investigative tool in various fields, including infectious disease research, antibiotic discovery, and the development of anti-biofilm agents. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2S2/c1-10-5-4-6-12(7-10)9-16(3)20(17,18)13-8-14(15)19-11(13)2/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPRGAMGCYWDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)S(=O)(=O)C2=C(SC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

Alkylation of Primary Sulfonamide Precursors

A widely reported method involves sequential alkylation of 5-bromo-2-methylthiophene-3-sulfonamide (1 ) using methyl and 3-methylbenzyl halides. This approach leverages the dual reactivity of the sulfonamide nitrogen for selective substitution.

Procedure:
  • Deprotonation and Methylation :

    • 1 (1 eq) is dissolved in dimethylformamide (DMF) and treated with lithium hydride (LiH, 1 eq) to deprotonate the sulfonamide.
    • Methyl bromide (1 eq) is added dropwise at room temperature, yielding N -methyl-5-bromo-2-methylthiophene-3-sulfonamide (2 ) after 3 hours.
    • Yield : ~78% (based on analogous reactions).
  • 3-Methylbenzyl Introduction :

    • 2 is reacted with 3-methylbenzyl bromide (1 eq) in DMF using LiH (1 eq) as the base.
    • The reaction proceeds at room temperature for 3 hours, followed by precipitation with water and recrystallization in methanol.
    • Yield : ~72%.
Optimization Notes:
  • LiH provides a strong, anhydrous base for efficient alkylation without side reactions.
  • DMF polar aprotic solvent enhances nucleophilicity of the deprotonated sulfonamide.

Sulfonylation of Pre-Formed Amines

An alternative route involves reacting 5-bromo-2-methylthiophene-3-sulfonyl chloride (3 ) with N -methyl-(3-methylbenzyl)amine (4 ).

Procedure:
  • Synthesis of Sulfonyl Chloride ( 3) :

    • 2-Methylthiophene is sulfonated at position 3 using chlorosulfonic acid, followed by bromination at position 5 with N -bromosuccinimide (NBS).
    • The resulting 5-bromo-2-methylthiophene-3-sulfonic acid is treated with phosphorus pentachloride (PCl₅) to form 3 .
  • Amine Synthesis ( 4) :

    • Methylamine reacts with 3-methylbenzyl bromide in tetrahydrofuran (THF) under reflux, yielding 4 via nucleophilic substitution.
  • Coupling Reaction :

    • 3 (1 eq) and 4 (1.2 eq) are mixed in dichloromethane (DCM) with triethylamine (TEA, 2 eq) to scavenge HCl.
    • The reaction is stirred at 0°C for 1 hour, followed by aqueous workup.
    • Yield : ~85%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Sequential Alkylation - No need for sulfonyl chloride synthesis - Requires strict stoichiometric control 72–78%
Sulfonylation - High purity due to pre-formed intermediates - Multi-step synthesis of 3 and 4 ~85%

Critical Reaction Parameters

Solvent Selection

  • DMF : Preferred for alkylation due to its ability to stabilize ionic intermediates.
  • DCM : Ideal for sulfonamide coupling reactions, offering inertness and easy removal.

Temperature and Time

  • Alkylation proceeds efficiently at room temperature (3 hours).
  • Sulfonyl chloride coupling requires low temperatures (0°C) to minimize hydrolysis.

Base Optimization

  • LiH : Superior to NaH or K₂CO₃ in preventing over-alkylation.
  • TEA : Effective for HCl scavenging without side reactions.

Scalability and Industrial Relevance

The sequential alkylation method is scalable for gram-scale synthesis, with reported yields exceeding 70%. Industrial applications may favor the sulfonylation route for its higher purity, albeit at increased cost due to intermediate synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the thiophene ring is electronically activated for substitution due to the electron-withdrawing sulfonamide group. This facilitates reactions with nucleophiles under specific conditions:

Reaction Type Conditions Products Key Findings
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85°CBiaryl thiophene sulfonamide derivativesYields 60-85% for arylboronic acids with electron-donating groups .
AminationCuI, L-proline, DMSO, 100°C5-Amino-thiophene sulfonamide analogsSecondary amines show higher reactivity than primary amines (70-92% yield).

Sulfonamide Group Reactivity

The -SO₂N(CH₃)(CH₂C₆H₄-3-CH₃) group participates in acid-base reactions and can act as a leaving group under strong alkaline conditions:

Reaction Conditions Outcome Mechanistic Notes
Hydrolysis6M HCl, reflux, 12hCleavage to thiophene-3-sulfonic acidComplete decomposition observed via HPLC.
AlkylationNaH, THF, alkyl halides, 0°CN-Alkylated sulfonamide derivativesSteric hindrance from the 3-methylbenzyl group reduces reaction efficiency .

Thiophene Ring Functionalization

The thiophene core undergoes electrophilic substitution, though bromine and sulfonamide groups direct incoming electrophiles:

Reaction Electrophile Position Yield Catalyst/Reagents
NitrationHNO₃/H₂SO₄4-position45%Regioselectivity controlled by sulfonamide.
Halogenation (Cl)Cl₂, FeCl₃2-position38%Limited by existing bromine steric effects .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most studied pathway for modifying the brominated thiophene system:

Coupling Type Conditions Applications References
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkynylated derivatives for LC materials
Stille CouplingPd(dba)₂, AsPh₃, DMFBiaryl systems with controlled stereochemistry

Reductive Dehalogenation

Controlled debromination can occur under hydrogenation conditions:

Reducing Agent Conditions Product Selectivity
H₂ (1 atm)10% Pd/C, EtOH, 25°CDe-brominated thiophene sulfonamide98% conversion; no reduction of sulfonamide group.
NaBH₄/CuIDMF, 60°CPartial debromination (≤40%)Competing side reactions observed .

Key Limitations and Research Gaps

  • Steric Effects : The 3-methylbenzyl group on the sulfonamide nitrogen imposes steric constraints, limiting access to certain reagents .

  • Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) show higher yields but risk sulfonamide decomposition above 100°C.

  • Catalyst Optimization : Pd-based catalysts require careful ligand selection to prevent thiophene ring over-functionalization .

Experimental spectral data (e.g., 1H^1H
NMR, IR) for reaction intermediates remain underrepresented in published literature, highlighting areas for future research.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

  • Antiviral Activity : Recent studies have indicated that compounds containing thiophene and sulfonamide moieties demonstrate antiviral properties. For instance, derivatives similar to the compound have shown effectiveness against viruses such as Dengue and Tobacco Mosaic Virus (TMV) with promising EC50 values, indicating their potential as antiviral agents .
  • Neurological Effects : Research has highlighted the role of sulfonamide-based compounds in modulating serotonin receptors (5-HT receptors) associated with anxiety and depression. Compounds designed from similar frameworks have exhibited significant anxiolytic and antidepressant activities, suggesting that 5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide may also possess similar effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various studies have explored modifications to the thiophene ring and sulfonamide group to enhance biological activity:

  • Molecular Modifications : Alterations in substituents on the thiophene ring can lead to improved binding affinities for targeted receptors. For example, modifications that increase lipophilicity or steric bulk around the sulfonamide group have been shown to enhance receptor interaction profiles .

Case Studies and Experimental Findings

Several case studies illustrate the application of this compound in research:

Study Findings References
Antiviral EfficacyDemonstrated significant activity against TMV with an EC50 value of 30.57 μM.
Neurological ModulationExhibited pronounced antidepressant activity outperforming traditional drugs at doses as low as 0.1 mg/kg.
Structure OptimizationVariants showed improved antagonistic effects on serotonin receptors with pK values > 7.

Mechanism of Action

The mechanism of action of 5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atom and thiophene ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Sulfonamide Position (C2 vs. C3)

  • Thiophene-3-sulfonamides (target compound) may display altered steric hindrance and solubility, as the sulfonamide group is farther from the bromine, reducing electronic effects .

N-Substituents

  • Triazole moiety (): Introduces hydrogen-bonding capabilities and rigidity, which could enhance selectivity in biological targets .
  • Simple alkyl groups (): Improve synthetic accessibility but may reduce binding specificity due to lower steric complexity .

Functional Group Variations

  • Sulfonamide vs. Carboxamide : Sulfonamides are more acidic (pKa ~1–2) than carboxamides (pKa ~4–5), influencing solubility and ionization under physiological conditions .
  • Bromine at C5 : Common across all compounds; serves as a handle for further functionalization (e.g., cross-coupling reactions, as in ) .

Biological Activity

5-Bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide is a sulfonamide derivative with potential biological applications, particularly in antibacterial and possibly anticancer therapies. Its molecular formula is C14H16BrN1O2S2C_{14}H_{16}BrN_{1}O_{2}S_{2} with a molecular weight of 374.32 g/mol. This article reviews the biological activity of this compound, focusing on its antibacterial properties and mechanisms, as well as relevant case studies and research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of related thiophene-based sulfonamides against resistant bacterial strains. Notably, derivatives such as 5-bromo-N-alkylthiophene-2-sulfonamides have shown significant activity against Klebsiella pneumoniae strains producing New Delhi Metallo-β-lactamase (NDM-KP) .

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The compound demonstrated a MIC of 0.39 μg/mL and an MBC of 0.78 μg/mL against NDM-KP ST147, indicating potent antibacterial properties . These values suggest that even at low concentrations, the compound can effectively inhibit bacterial growth.

The mechanism by which this compound exerts its antibacterial effects involves interactions with bacterial proteins. In silico studies indicated that the compound forms hydrogen bonds and hydrophobic interactions with target proteins in resistant bacteria . This suggests a multi-faceted approach to disrupting bacterial function.

Research Findings

A comprehensive study synthesized various derivatives of thiophene sulfonamides, including the target compound, and evaluated their biological activities. The synthesis involved reacting 5-bromothiophene-2-sulfonamide with alkyl bromides under specific conditions to enhance yield and efficacy .

Case Studies

  • Antibacterial Efficacy Against Resistant Strains : In vitro evaluations confirmed that modified thiophene sulfonamides exhibited strong activity against clinically isolated strains of Klebsiella pneumoniae , particularly those resistant to conventional antibiotics .
  • Synergistic Effects : Some derivatives showed synergistic effects when combined with existing antibiotics like ciprofloxacin, enhancing their overall efficacy against biofilm-forming pathogens .

Data Summary

Compound NameMIC (μg/mL)MBC (μg/mL)Target Bacteria
5-Bromo-N-alkylthiophene-2-sulfonamide0.390.78Klebsiella pneumoniae ST147

Q & A

Q. What are the common synthetic strategies for preparing 5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide?

The compound is typically synthesized via multi-step protocols involving:

  • Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups to the thiophene core, using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (60°C, 300 W) to enhance reaction efficiency .
  • Sulfonamide formation via nucleophilic substitution of brominated thiophene intermediates with methylamine derivatives under anhydrous conditions (e.g., THF, triethylamine as a base) .
  • Functionalization of the 3-methylbenzyl group using reductive amination or alkylation, optimized with NaBH₄ or LiAlH₄ .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

  • 1H/13C NMR spectroscopy : To verify substituent positions (e.g., bromine at C5, methyl groups at N and C2) and sulfonamide linkage .
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation (expected [M+H]+: ~425.02 g/mol based on PubChem analogs) .
  • X-ray crystallography : Resolves conformational isomerism in the sulfonamide group, critical for biological activity studies .

Advanced Research Questions

Q. What methodologies optimize reaction yields for challenging steps like bromine substitution or sulfonamide coupling?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 minutes at 60°C vs. 24 hours conventionally) and improves yields by ~20% .
  • Catalytic system tuning : Use of CuI/PPh₃ co-catalysts in Ullmann-type couplings minimizes side reactions (e.g., debromination) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency compared to non-polar alternatives .

Q. How can researchers evaluate the compound’s biological activity in cancer models?

  • In vitro assays : Test cytotoxicity in U87MG glioma cells (IC₅₀ determination via MTT assay) and enzyme inhibition (e.g., carbonic anhydrase IX) .
  • Structure-activity relationship (SAR) : Modify the 3-methylbenzyl group to assess hydrophobicity effects on membrane permeability .
  • In vivo models : Use xenograft mice to validate antitumor efficacy, with pharmacokinetic profiling (e.g., HPLC-MS for bioavailability) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to sulfonamide-sensitive enzymes (e.g., HDACs or kinases) using PubChem-derived 3D structures .
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to explain reactivity in substitution reactions .

Q. How should researchers address discrepancies in reported biological activity data?

  • Batch variability : Re-synthesize the compound under strictly controlled conditions (e.g., inert atmosphere for bromine stability) .
  • Assay standardization : Compare results across multiple cell lines (e.g., HeLa vs. U87MG) to rule out cell-specific effects .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may skew in vitro vs. in vivo results .

Q. What strategies improve the compound’s suitability for material science applications (e.g., organic electronics)?

  • Conjugated polymer integration : Incorporate the thiophene-sulfonamide moiety into polythiophene backbones to enhance charge transport (measured via cyclic voltammetry) .
  • Doping studies : Blend with PEDOT:PSS to assess conductivity changes using four-point probe measurements .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Bromine handling : Use PPE (gloves, goggles) due to potential lachrymatory effects .
  • Waste disposal : Neutralize reaction byproducts (e.g., HBr) with aqueous NaHCO₃ before disposal .

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